molecular formula C18H18N2O3 B237947 N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B237947
M. Wt: 310.3 g/mol
InChI Key: YJBCOMGMRCSYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a chemical compound that has been studied for its potential use in treating cognitive disorders and neurological diseases. BPAP is a selective dopamine D3 receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, motivation, and cognition.

Mechanism of Action

BPAP acts as a selective dopamine D3 receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, motivation, and cognition. By activating these receptors, BPAP can increase the release of dopamine, a neurotransmitter that plays a key role in regulating mood and motivation.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that BPAP can increase the release of dopamine in the brain, which can improve cognitive function and memory. BPAP has also been shown to increase the activity of certain enzymes that are involved in regulating neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using BPAP in lab experiments include its selectivity for dopamine D3 receptors, its ability to improve cognitive function and memory, and its potential use in treating neurological diseases. However, the limitations of using BPAP in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are a number of future directions for research on BPAP. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the investigation of BPAP's potential use in treating addiction and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPAP and its potential use in treating neurological diseases.

Synthesis Methods

BPAP can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with pyrrolidine and other reagents. The final product is purified through various techniques such as chromatography and recrystallization. The synthesis of BPAP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BPAP has been studied extensively for its potential use in treating cognitive disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that BPAP can improve cognitive function and memory in animal models of these diseases. BPAP has also been investigated for its potential use in treating addiction and depression.

properties

Product Name

N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H18N2O3/c21-18(13-7-8-16-17(11-13)23-12-22-16)19-14-5-1-2-6-15(14)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,21)

InChI Key

YJBCOMGMRCSYLB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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